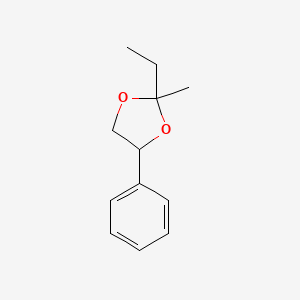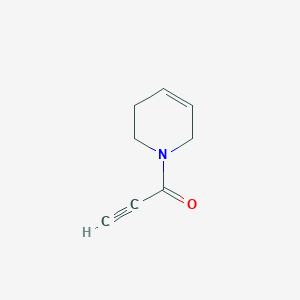
2-Hydroxy-1-phenyl-2,3-dihydro-1H-2lambda~5~-isophosphindol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-1-phenyl-2,3-dihydro-1H-2lambda~5~-isophosphindol-2-one is a unique organophosphorus compound This compound is characterized by its distinct structure, which includes a phenyl group, a hydroxy group, and a dihydroisophosphindol-2-one core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1-phenyl-2,3-dihydro-1H-2lambda~5~-isophosphindol-2-one typically involves the reaction of phenylphosphine oxide with suitable reagents under controlled conditions. One common method involves the cyclization of phenylphosphine oxide derivatives in the presence of a base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-1-phenyl-2,3-dihydro-1H-2lambda~5~-isophosphindol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form different reduced phosphorus-containing species.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while substitution reactions can introduce various functional groups onto the phenyl ring.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-1-phenyl-2,3-dihydro-1H-2lambda~5~-isophosphindol-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of advanced materials and catalysts.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-1-phenyl-2,3-dihydro-1H-indole: Similar structure but lacks the phosphorus atom.
Phenylphosphine oxide: Contains the phosphorus atom but lacks the hydroxy and dihydroisophosphindol-2-one structure.
2-Hydroxy-1-phenyl-2,3-dihydro-1H-isoindole: Similar structure but with different ring systems.
Uniqueness
2-Hydroxy-1-phenyl-2,3-dihydro-1H-2lambda~5~-isophosphindol-2-one is unique due to the presence of both a hydroxy group and a phosphorus-containing dihydroisophosphindol-2-one core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
| 116381-71-6 | |
Molekularformel |
C14H13O2P |
Molekulargewicht |
244.22 g/mol |
IUPAC-Name |
2-hydroxy-1-phenyl-1,3-dihydroisophosphindole 2-oxide |
InChI |
InChI=1S/C14H13O2P/c15-17(16)10-12-8-4-5-9-13(12)14(17)11-6-2-1-3-7-11/h1-9,14H,10H2,(H,15,16) |
InChI-Schlüssel |
KYDBIODSEVYFSY-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2C(P1(=O)O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


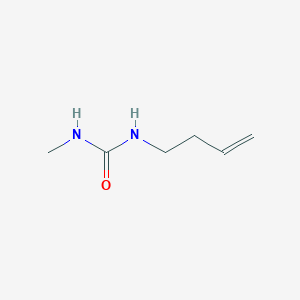
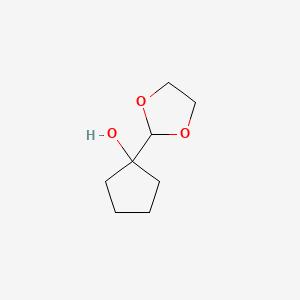
![2-[2-(4-Hydroxyphenyl)butan-2-yl]phenol](/img/structure/B14309255.png)
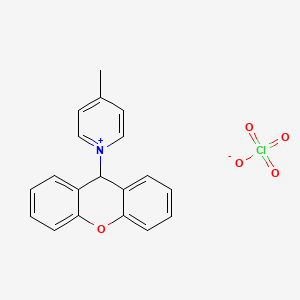
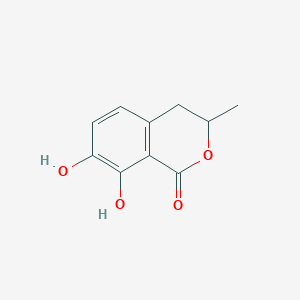
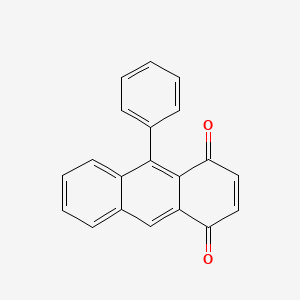
![{Ethoxy[(prop-2-en-1-yl)oxy]methyl}benzene](/img/structure/B14309271.png)
